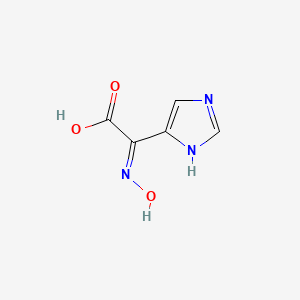
2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid is an organic compound that features both an imidazole ring and a hydroxyimino group. Compounds with these functional groups are often of interest in various fields of chemistry and biology due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyimino Group: This step often involves the reaction of the imidazole derivative with hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction can convert the hydroxyimino group to an amine.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, while the imidazole ring can participate in π-π interactions or act as a ligand.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyimino)-2-(1H-imidazol-4-yl)propanoic acid: Similar structure but with a propanoic acid group.
2-(Hydroxyimino)-2-(1H-imidazol-4-yl)butanoic acid: Similar structure but with a butanoic acid group.
Uniqueness
2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H5N3O3 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-2-(1H-imidazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H5N3O3/c9-5(10)4(8-11)3-1-6-2-7-3/h1-2,11H,(H,6,7)(H,9,10)/b8-4+ |
InChI Key |
RIXWYIYYTGHFEM-XBXARRHUSA-N |
Isomeric SMILES |
C1=C(NC=N1)/C(=N\O)/C(=O)O |
Canonical SMILES |
C1=C(NC=N1)C(=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


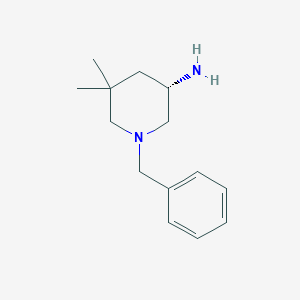

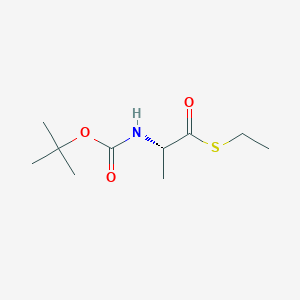
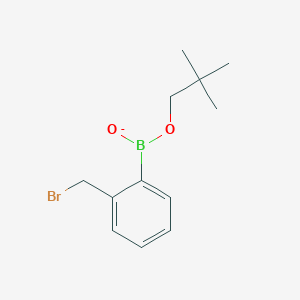
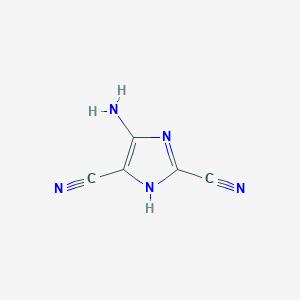

![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
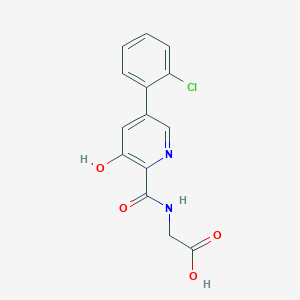
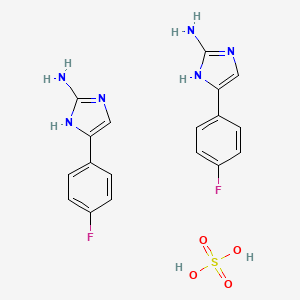
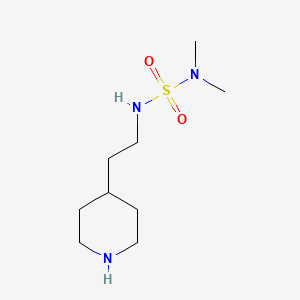
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)



